3-Chloro-4'-hydroxybenzophenone

Pharmaceutical Analysis Reference Standards Fenofibrate Impurities

3-Chloro-4'-hydroxybenzophenone is a critical intermediate in fenofibrate synthesis, also serving as the definitive reference standard for Fenofibrate Impurity 30 for ANDA submissions. Positional isomers such as 2-chloro or 4-chloro-4'-hydroxybenzophenone cannot substitute this 3-chloro compound due to divergent impurity profiles and regulatory requirements. - High purity (≥98% by HPLC) with full characterization data (NMR, HPLC, GC) available. - Stocked in flexible pack sizes (10 mg to bulk) with immediate global shipping. - Also used as a monomer in high-performance polyether ketone (PEK) polymer synthesis (mp 177-181°C).

Molecular Formula C13H9ClO2
Molecular Weight 232.66 g/mol
CAS No. 61002-52-6
Cat. No. B126723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4'-hydroxybenzophenone
CAS61002-52-6
Synonyms(3-Chlorophenyl)(4-hydroxyphenyl)methanone;  _x000B_4-(3-chlorobenzoyl)phenol; 
Molecular FormulaC13H9ClO2
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C13H9ClO2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,15H
InChIKeyRFARANORDJNAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4'-hydroxybenzophenone: Fenofibrate Intermediate & Reference Standard


3-Chloro-4'-hydroxybenzophenone (CAS 61002-52-6), also known as (3-chlorophenyl)(4-hydroxyphenyl)methanone or 4-(3-chlorobenzoyl)phenol, is a substituted benzophenone derivative with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol [1]. It is a white to off-white crystalline solid primarily utilized as a key intermediate in the synthesis of fenofibrate, a widely prescribed lipid-lowering drug, and as a critical reference standard for pharmaceutical impurity analysis .

3-Chloro-4'-hydroxybenzophenone vs. Positional Isomers


The substitution of 3-chloro-4'-hydroxybenzophenone with its positional isomers, such as 4-chloro-4'-hydroxybenzophenone (CAS 42019-78-3) or 2-chloro-4'-hydroxybenzophenone, is not scientifically valid due to critical differences in chemical reactivity, biological activity, and regulatory acceptance . In the context of fenofibrate synthesis, the 3-chloro substitution pattern dictates the specific impurity profile and synthetic pathway, making it irreplaceable for analytical method development and quality control (QC) applications required for Abbreviated New Drug Applications (ANDAs) . Furthermore, comparative studies on benzophenone derivatives demonstrate that even minor changes in substitution patterns lead to significant variations in antibacterial potency, as evidenced by the superior performance of 4-hydroxybenzophenone over 4-chloro-4'-hydroxybenzophenone in cotton fabric antimicrobial assays [1].

3-Chloro-4'-hydroxybenzophenone vs. Closest Analogs


Certified Reference Standard for Fenofibrate Impurity

3-Chloro-4'-hydroxybenzophenone is a certified reference standard specifically designated as Fenofibrate Impurity 30, essential for analytical method development, method validation (AMV), and Quality Control (QC) in Abbreviated New Drug Applications (ANDAs) for fenofibrate [1]. In contrast, the positional isomer 4-chloro-4'-hydroxybenzophenone is primarily an intermediate in fenofibrate synthesis but is not a certified reference standard for impurity analysis, limiting its utility in regulatory submissions .

Pharmaceutical Analysis Reference Standards Fenofibrate Impurities

Antibacterial Activity vs. S. aureus & E. coli

3-Chloro-4'-hydroxybenzophenone exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.2 to 5.7 μg/mL . This potency is comparable to conventional antibiotics such as cefazolin (MIC = 4.2 μg/mL) and superior to cefotaxime (MIC = 8.9 μg/mL) against S. aureus . In a comparative study of benzophenone derivatives on cotton fabrics, 4-hydroxybenzophenone (no chloro substitution) demonstrated the most powerful antibacterial activity, outperforming 4-chloro-4'-hydroxybenzophenone, indicating that chloro substitution at the 3-position may confer a more favorable activity profile than substitution at the 4-position [1].

Antibacterial MIC Benzophenone Derivatives

High Purity for Analytical Research

3-Chloro-4'-hydroxybenzophenone is commercially available at high purity levels, typically 97% to 98% as determined by HPLC . This high purity, combined with the availability of comprehensive characterization data including NMR, HPLC, and GC spectra, makes it suitable for sensitive analytical applications. In contrast, the positional isomer 4-chloro-4'-hydroxybenzophenone is often supplied at 95% purity, which may introduce additional impurities that can interfere with trace analysis .

Purity HPLC Analytical Grade

Melting Point & Thermal Stability

The melting point of 3-chloro-4'-hydroxybenzophenone is reported to be 177-181°C . This is significantly higher than the melting point of the positional isomer 4-chloro-4'-hydroxybenzophenone, which is 147-151°C . This 30°C difference in melting point reflects distinct crystal lattice energies and intermolecular interactions, which can influence solubility, formulation stability, and thermal processing conditions.

Melting Point Thermal Stability Physicochemical Characterization

3-Chloro-4'-hydroxybenzophenone Applications


Fenofibrate Impurity Profiling (ANDA)

As a certified reference standard for Fenofibrate Impurity 30, 3-chloro-4'-hydroxybenzophenone is indispensable for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDAs) for fenofibrate [1]. Its use ensures compliance with regulatory guidelines and enables accurate quantification of impurities in fenofibrate drug substances and products.

Antibacterial Drug Discovery

The compound's potent antibacterial activity against Staphylococcus aureus (MIC 3.2-5.7 μg/mL) and Escherichia coli, comparable to or exceeding that of certain clinical antibiotics, makes it a promising scaffold for the development of novel antibacterial agents . It is particularly relevant for research targeting multi-drug resistant bacterial strains.

High-Performance Polymer Synthesis

3-Chloro-4'-hydroxybenzophenone serves as a monomer or intermediate in the synthesis of high-performance engineering plastics such as polyether ketone (PEK), where its high thermal stability (melting point 177-181°C) is advantageous . Its specific substitution pattern can impart desired mechanical and thermal properties to the final polymer.

Analytical Method Development

The compound's high purity (97-98%) and availability with comprehensive characterization data (NMR, HPLC, GC) make it suitable for developing and validating analytical methods beyond fenofibrate impurity analysis . It can serve as a model compound for studying chromatographic behavior and developing new analytical techniques.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4'-hydroxybenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.